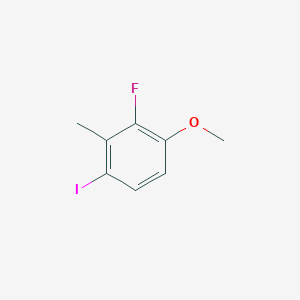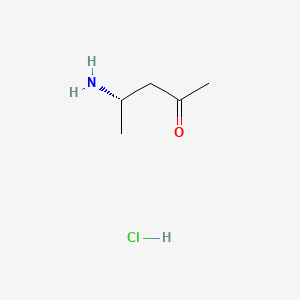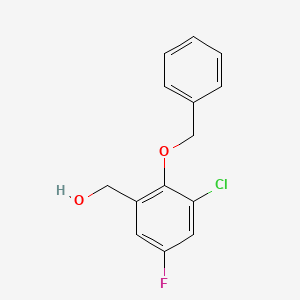
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol: is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a fluorine atom on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a phenol group with a benzyl group, followed by halogenation and subsequent functional group transformations. For example, the synthesis might start with 2-chloro-5-fluorophenol, which undergoes benzylation to form 2-(benzyloxy)-5-fluorophenol. This intermediate can then be chlorinated to introduce the chloro substituent at the 3-position, followed by reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and reaction time would be critical factors in scaling up the synthesis.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
科学的研究の応用
Chemistry: In synthetic organic chemistry, (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features could be optimized to enhance binding affinity to biological targets, potentially leading to new therapeutic agents .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications .
作用機序
The mechanism of action of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding properties, affecting its interaction with molecular targets .
類似化合物との比較
Benzyl alcohol: A simpler analog with a hydroxyl group attached to a benzyl group.
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a chloro and fluoro substituent.
(3-Chloro-4-ethoxyphenyl)methanol: Contains an ethoxy group and a chloro substituent.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzyloxy group, makes it a valuable intermediate for further chemical transformations and applications .
特性
分子式 |
C14H12ClFO2 |
|---|---|
分子量 |
266.69 g/mol |
IUPAC名 |
(3-chloro-5-fluoro-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChIキー |
GREIGBSQJFFXQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


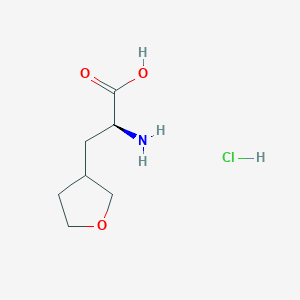

![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
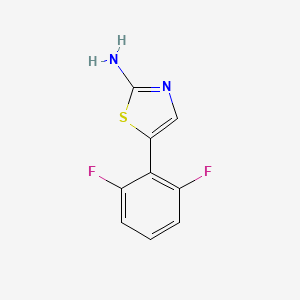
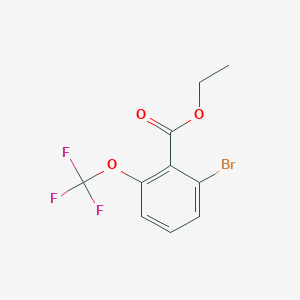
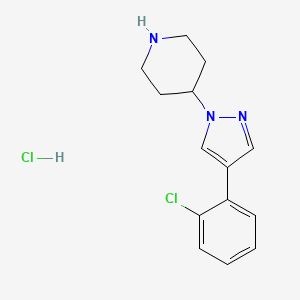
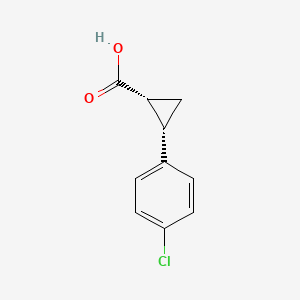
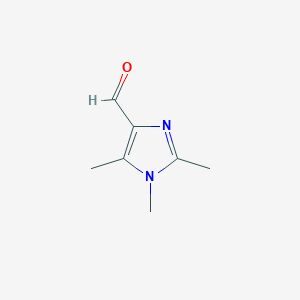
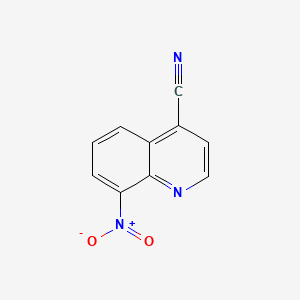
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
